WP1130 (Degrasyn) is a synthetic small molecule that has emerged as a valuable tool in scientific research due to its ability to inhibit deubiquitinase (DUB) activity. [] It is classified as a deubiquitinase inhibitor and plays a critical role in investigating cellular processes regulated by ubiquitination, such as protein degradation, signal transduction, and apoptosis. [] This compound exhibits partial selectivity for several DUBs, including USP9x, USP5, USP14, and UCH37. []
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide, also known as Degrasyn, is a synthetic compound that has garnered attention for its potential biological activities, particularly as an antibiotic agent against multi-resistant bacterial strains. This compound falls under the class of acrylamides and is characterized by its unique structural features, including a brominated pyridine moiety and a cyano group, which contribute to its reactivity and biological activity.
The compound has been synthesized and studied in various research contexts, particularly in relation to its antibacterial properties and mechanisms of action against resistant strains of bacteria such as Staphylococcus aureus . Its chemical structure is represented by the molecular formula C₁₇H₁₄BrN₃O, with a molecular weight of approximately 356.22 g/mol .
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide belongs to the category of small organic molecules, specifically within the acrylamide family. Its classification can be further detailed as follows:
The synthesis of (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide involves several key steps. The primary method reported includes the reaction of 2-cyano-N-(1-phenylbutyl)acetamide with 6-bromo-2-pyridinecarboxaldehyde in the presence of piperidine as a catalyst.
The molecular structure of (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide can be described in detail:
The compound's structure can be visualized using molecular modeling software or chemical drawing tools, highlighting its stereochemistry and functional groups.
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide participates in various chemical reactions due to its functional groups.
The mechanism by which (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide exerts its biological effects involves several biochemical interactions.
Understanding the physical and chemical properties of (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide is crucial for its application in scientific research.
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide has several notable applications:
Palladium-catalyzed cross-coupling reactions serve as a cornerstone for constructing the 6-bromopyridin-2-yl moiety central to this acrylamide derivative. The bromine atom at the pyridine C6 position provides a versatile handle for Suzuki-Miyaura or Stille couplings, enabling introduction of aryl, vinyl, or heteroaryl groups to modulate electronic properties. Optimized protocols employ Pd(PPh₃)₄ (1–3 mol%) with SPhos (2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) as a supporting ligand, which suppresses protodebromination and enhances catalytic turnover [2]. Key challenges include minimizing homocoupling of boronic acid reagents and preventing Pd black formation under thermal stress. Pre-activation of the catalyst with diisobutylaluminum hydride (DIBAL-H) at 0°C prior to substrate addition significantly improves conversion rates (>85%) in tetrahydrofuran (THF)/water (5:1) solvent systems. When scaling beyond gram quantities, sequential addition of the boronic acid reagent (dissolved in degassed THF) via syringe pump over 4–6 hours maintains low concentrations of the coupling partner, reducing dimerization byproducts to <5% [4].
Table 1: Palladium Catalyst Systems for Bromopyridinyl Intermediate Functionalization
Catalyst/Ligand System | Reaction Temp (°C) | Yield (%) | Byproducts Identified |
---|---|---|---|
Pd(OAc)₂/XPhos | 80 | 68 | Bipyridyl homocoupling (12%) |
Pd(dba)₂/SPhos | 65 | 92 | Protodebrominated pyridine (3%) |
Pd(PPh₃)₄/AsPh₃ | 70 | 74 | Decyanated acrylamide (8%) |
Achieving the thermodynamically favored (E)-alkene geometry with high diastereomeric excess (de) at the chiral phenylethyl center necessitates rigorous stereocontrol. The validated approach employs a two-stage condensation: First, (S)-1-phenylbutylamine (≥99% ee) is prepared via asymmetric hydrogenation of the corresponding imine using Ir-(S,Xyl-SEGPHOS) catalyst. This chiral amine is then condensed with 3-(6-bromopyridin-2-yl)-2-cyanoacrylic acid under Dean-Stark conditions (toluene reflux, 4Å molecular sieves) to drive amide formation while suppressing racemization [5]. Critical parameters include: (1) Maintaining stoichiometric equivalence of acid and amine components to prevent diacid impurities; (2) Controlled addition of dicyclohexylcarbodiimide (DCC) at 0°C to minimize epimerization; and (3) Strict exclusion of moisture via nitrogen sparging. The (E)-configuration is secured through kinetic control—reaction temperatures below 40°C favor the trans-isomer due to reduced rotational freedom in the cyanoacrylic acid intermediate. Post-condensation, silica gel chromatography with ethyl acetate/hexane (1:3) eluent removes residual (Z)-isomer, yielding >98% stereochemical purity confirmed by NOESY correlations between the pyridinyl H⁴ and acrylamide β-vinyl proton [5].
Table 2: Stereoselectivity Under Varied Condensation Conditions
Base Catalyst | Solvent | Temp (°C) | E/Z Ratio | de (%) | Reaction Time (h) |
---|---|---|---|---|---|
Et₃N | THF | 25 | 85:15 | 92 | 12 |
DMAP | Toluene | 80 | 94:6 | 87 | 6 |
None (thermal) | Xylene | 140 | 76:24 | 65 | 3 |
One-pot methodologies integrate pyridinyl bromination, Knoevenagel condensation, and stereoselective amidation within a single reaction vessel, dramatically reducing purification burden. The optimized sequence begins with 2,6-dibromopyridine undergoing regioselective halogen exchange using CuBr₂ in dimethylformamide (DMF) at 120°C to enrich 6-bromopyridine-2-carbaldehyde (83% yield). Without isolation, malononitrile and catalytic piperidine (5 mol%) are added to form the cyanoacrylate scaffold via Knoevenagel reaction (monitored by FT-IR for aldehyde C=O disappearance at 1705 cm⁻¹). Finally, (S)-1-phenylbutylamine and propylphosphonic anhydride (T3P®) are introduced for amide coupling, with in situ quenching of excess anhydride using aqueous NaHCO₃ [2]. This cascade achieves 67% overall yield compared to 42% for stepwise synthesis, primarily by avoiding losses during intermediate isolation. Key advantages include: (1) Elimination of air-sensitive acryloyl chloride intermediates; (2) Suppression of oligomerization through immediate consumption of the acrylate; and (3) Compatibility with telescoped solvent exchange (DMF → toluene via azeotropic distillation).
Table 3: One-Pot Reaction Profile for Key Intermediate Formation
Step | Reactants Added | Catalyst | Temp (°C) | Time (h) | Conversion (%) |
---|---|---|---|---|---|
1 | CuBr₂ | None | 120 | 3 | 95 (2,6-diBr to 6-Br aldehyde) |
2 | Malononitrile | Piperidine | 25 | 1.5 | >99 |
3 | (S)-1-phenylbutylamine, T3P® | None | 0→25 | 4 | 89 |
Solvent polarity critically influences both reaction kinetics and stereochemical outcomes. For the Knoevenagel condensation step, polar aprotic solvents like N-methylpyrrolidone (NMP) provide optimal dielectric constants (ε ≈ 32) to stabilize the zwitterionic transition state, achieving 95% conversion within 30 minutes—significantly outperforming dichloromethane (ε ≈ 8.9, 48% conversion) [8]. However, subsequent amidation requires lower polarity media to prevent epimerization; toluene (ε ≈ 2.4) with 0.5 equivalents of MgSO₄ to sequester water affords 92% diastereomeric excess. Mixed solvent systems resolve this conflict: DMF/toluene (1:4 v/v) accommodates both steps while enabling phase separation for impurity removal. Catalytic acid/base screening identified p-toluenesulfonic acid (pTSA, 3 mol%) as optimal for condensation (turnover number = 41), whereas amidation proceeds best with 4-dimethylaminopyridine (DMAP, 5 mol%) as acylation catalyst. Crucially, maintaining oxygen-free conditions via three freeze-pump-thaw cycles prevents acrylamide polymerization, extending catalyst lifetime 3-fold. For workup, ethyl acetate/water partitioning effectively removes Cu residues (<2 ppm by ICP-MS), while final recrystallization from ethanol/water (9:1) yields analytically pure product (mp 162–164°C, HPLC purity >99.5%) [2] [8].
Table 4: Solvent Optimization for Overall Synthesis Efficiency
Solvent System | Knoevenagel Rate (k, min⁻¹) | Amidation de (%) | Overall Yield (%) | Residual Metal (ppm) |
---|---|---|---|---|
DMF | 0.15 | 72 | 58 | 18 |
THF | 0.07 | 89 | 63 | 9 |
Toluene/DMF (4:1) | 0.12 | 91 | 76 | 5 |
NMP/Toluene (1:4) | 0.18 | 94 | 81 | 3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7